molecular formula C19H20BrN3O8S B3945758 1-(3-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

1-(3-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3945758
M. Wt: 530.3 g/mol
InChI Key: QLLXJTPHOAXLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has been proposed that the compound may also act as a serotonergic receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit antitumor, antiviral, and antifungal activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(3-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One area of research could focus on elucidating the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Another area of research could focus on improving the compound's solubility and bioavailability, which may enhance its therapeutic potential. Additionally, further studies could explore the compound's potential use in combination with other drugs to enhance its efficacy against various diseases.

Scientific Research Applications

1-(3-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antifungal activities. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S.C2H2O4/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLXJTPHOAXLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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